A review of II-VI semiconductor nanoclusters for photocatalytic CO2 conversion: synthesis, characterization, and mechanisms
EES Catalysis Pub Date: 2023-07-07 DOI: 10.1039/d3ey00106g
Abstract
The excessive consumption of fossil fuels has caused severe energy shortage, and the large amount of CO2 released during the combustion process has broken the carbon balance in nature. Achieving photocatalytic CO2 reduction to high-value products is of high significance for both economy and environment. So far, the bottlenecks for photocatalytic reduction of CO2 include low electron-hole separation efficiency and low CO2 productivity. II-VI semiconductor nanoclusters, especially magic-size clusters (MSCs), possess special chemical and physical properties like adjustable band gap (broadening the spectral response range), short carrier migration distance (favoring for charge separation), high surface/volume ratio (providing more active sites for CO2 adsorption and conversion), which serve as potent candidates for photocatalysis. This review briefly introduces the research progress of II-VI MSCs. Then, we summarize the recent advances of II-VI MSCs and related composites for photocatalytic CO2 reduction. In the end, challenges and prospects of MSCs-based photoelectron-catalytic systems are also discussed.Recommended Literature
- [1] Inside front cover
- [2] Organic chemistry
- [3] Controllable MXene nano-sheet/Au nanostructure architectures for the ultra-sensitive molecule Raman detection†
- [4] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [5] Engineering of porous π-stacked solids using mechanochemistry
- [6] Inside front cover
- [7] Back matter
- [8] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [9] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [10] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
Journal Nameļ¼EES Catalysis
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